6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the fused heterocyclic family of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds are characterized by a planar triazolo-thiadiazole core, which is often substituted at the 3- and 6-positions to modulate biological activity. The 3-position of this compound features a 1-(methylsulfonyl)-4-piperidinyl group, while the 6-position is substituted with a 3-chlorophenyl moiety. Such substitutions are critical for enhancing pharmacokinetic properties and target specificity, as sulfonyl and piperidinyl groups improve solubility and membrane permeability, respectively .
Properties
Molecular Formula |
C15H16ClN5O2S2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16ClN5O2S2/c1-25(22,23)20-7-5-10(6-8-20)13-17-18-15-21(13)19-14(24-15)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
QSWFCKGYOUOTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolothiadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Activity
6-Position Modifications :
- Aromatic Groups : Substitution with electron-withdrawing groups (e.g., 3-chlorophenyl, 2,4-dichlorophenyl) enhances antimicrobial and anti-inflammatory activity due to increased electrophilicity and target binding .
- Heterocyclic Groups : Pyrazol-4-yl or pyridinyl substituents (e.g., compound 106 ) improve anticancer activity by facilitating interactions with kinase domains or DNA .
3-Position Modifications :
- Sulfonyl-Piperidinyl Groups : The 1-(methylsulfonyl)-4-piperidinyl group in the target compound may enhance CNS penetration compared to simpler alkyl/aryl substituents, though this requires validation .
- Naphthyloxymethyl Groups : Found in anti-inflammatory derivatives (e.g., 3c ), these groups reduce ulcerogenic effects by minimizing gastric acid secretion .
Pharmacological Activity Comparison
Antimicrobial Activity :
Anti-Inflammatory Activity :
Anticancer Activity :
Biological Activity
6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action based on recent research findings.
Structural Characteristics
The compound features a unique combination of a triazolo and thiadiazole moiety along with a chlorophenyl group and a piperidinyl group with a methylsulfonyl substituent. Its molecular formula is with a molecular weight of approximately 385.82 g/mol. This structural complexity contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-thiadiazole scaffold exhibit significant antimicrobial properties. The presence of the triazole and thiadiazole rings enhances their interaction with microbial targets. Studies have shown that derivatives of this scaffold can inhibit the growth of various bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Antimicrobial |
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro. This activity is crucial for potential applications in treating inflammatory diseases.
3. Anticancer Activity
6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated for its anticancer properties against various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation: Compounds derived from this scaffold have shown IC50 values indicating potent antiproliferative activity against breast cancer (MCF-7) and lung cancer (A-549) cell lines.
- Mechanism of Action: The anticancer properties are attributed to the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
4. Neuropharmacological Effects
Emerging studies suggest that this compound exhibits neuropharmacological effects including antidepressant and anxiolytic activities. The interaction with serotonin receptors has been implicated in these effects.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation.
- Cell Cycle Arrest: Induction of cell cycle arrest in cancer cells contributes to its anticancer efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural class:
- Matysiak et al.: Evaluated novel derivatives for antiproliferative activities against multiple cancer cell lines and reported significant results.
- Revelant et al.: Focused on the synthesis and screening of thiadiazole derivatives for their anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
